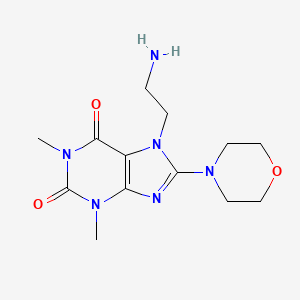![molecular formula C23H26N6O4 B11512520 2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N-[2-(3,4-diethoxyphenyl)ethyl]acetamide](/img/structure/B11512520.png)
2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N-[2-(3,4-diethoxyphenyl)ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N-[2-(3,4-DIETHOXYPHENYL)ETHYL]ACETAMIDE is a complex organic compound that features a combination of oxadiazole and benzodiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N-[2-(3,4-DIETHOXYPHENYL)ETHYL]ACETAMIDE typically involves multiple steps, starting with the preparation of the oxadiazole and benzodiazole intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include ammonia, toluene, and various oxidizing agents .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents. The scalability of the synthesis process is crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N-[2-(3,4-DIETHOXYPHENYL)ETHYL]ACETAMIDE undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the functional groups present on the compound.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, sodium dichloroisocyanurate.
Reducing Agents: Sodium borohydride.
Solvents: Toluene, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N-[2-(3,4-DIETHOXYPHENYL)ETHYL]ACETAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N-[2-(3,4-DIETHOXYPHENYL)ETHYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole (ANFF-1) .
- 2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N’-{5-bromo-2-hydroxy-3-nitrobenzylidene}acetohydrazide .
- 4-[2-(4-Amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-[(3S)-3-piperidinylmethoxy]-1H-imidazo[4,5-c]pyridin-4-yl]-2-methyl-3-butyn-2-ol .
Uniqueness
What sets 2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N-[2-(3,4-DIETHOXYPHENYL)ETHYL]ACETAMIDE apart is its unique combination of oxadiazole and benzodiazole rings, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C23H26N6O4 |
|---|---|
Molecular Weight |
450.5 g/mol |
IUPAC Name |
2-[2-(4-amino-1,2,5-oxadiazol-3-yl)benzimidazol-1-yl]-N-[2-(3,4-diethoxyphenyl)ethyl]acetamide |
InChI |
InChI=1S/C23H26N6O4/c1-3-31-18-10-9-15(13-19(18)32-4-2)11-12-25-20(30)14-29-17-8-6-5-7-16(17)26-23(29)21-22(24)28-33-27-21/h5-10,13H,3-4,11-12,14H2,1-2H3,(H2,24,28)(H,25,30) |
InChI Key |
OSHZGOWNZGALGJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CCNC(=O)CN2C3=CC=CC=C3N=C2C4=NON=C4N)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2'-(propane-1,3-diyldisulfanediyl)bis[N-(naphthalen-2-yl)acetamide]](/img/structure/B11512440.png)

![3-{[2-(Adamantan-1-yloxy)ethyl]amino}-1-(4-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B11512468.png)
![(2Z)-2-({4-[chloro(difluoro)methoxy]phenyl}imino)-3-ethyl-N-(3-methylphenyl)-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11512474.png)

![N-[2-(Adamantan-1-YL)ethyl]-N-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-YL]acetamide](/img/structure/B11512483.png)
![2-[(3-cyano-6-oxo-4-phenyl-1,4,5,6-tetrahydropyridin-2-yl)sulfanyl]-N-(2-ethylphenyl)acetamide](/img/structure/B11512490.png)
![1-(4-fluorophenyl)-2-{[4-phenyl-5-(phenylamino)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B11512491.png)
![(2E,5Z)-5-{4-[(2-fluorobenzyl)oxy]benzylidene}-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one](/img/structure/B11512493.png)
![3,5-bis[(1H-benzimidazol-2-ylmethyl)sulfanyl]-1,2-thiazole-4-carbonitrile](/img/structure/B11512496.png)
![{4-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}{4-[(2,4,6-trimethylphenyl)carbonyl]phenyl}methanone](/img/structure/B11512498.png)
![(4-chlorophenyl)[4-(4-methoxyphenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]methanone](/img/structure/B11512499.png)
![5-[4-(benzylamino)phthalazin-1-yl]-2-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide](/img/structure/B11512501.png)
![5-(3,4-Dimethoxyphenyl)-3-[(4-ethylphenyl)amino]cyclohex-2-en-1-one](/img/structure/B11512505.png)
